molecular formula C4F12MnN2O8S4 B1436090 Manganese(II) Bis(trifluoromethanesulfonyl)imide CAS No. 207861-55-0

Manganese(II) Bis(trifluoromethanesulfonyl)imide

Cat. No. B1436090
CAS RN: 207861-55-0
M. Wt: 615.2 g/mol
InChI Key: NNWDGVNRIAAYMY-UHFFFAOYSA-N
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Description

Manganese(II) Bis(trifluoromethanesulfonyl)imide is also known as manganese triflate . It is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions .


Synthesis Analysis

The detailed analysis on the low-retention time peaks identified a dominant species at m/e = 69, which should be attributed to [PF 2] +, most likely originated from PF 6− or PF 5 by Mn 2+ then fragmented during the bombardment in MS stage .


Molecular Structure Analysis

The molecular formula of Manganese(II) Bis(trifluoromethanesulfonyl)imide is C4F12MnN2O8S4 . Its molecular weight is 615.2 g/mol . The InChI is 1S/2C2F6NO4S2.Mn/c23-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2-1;+2 .


Chemical Reactions Analysis

Manganese(II) Bis(trifluoromethanesulfonyl)imide is used as a catalyst in organic synthesis for the oxidation of various hydrocarbons, epoxidation, and C-H oxidation reactions .


Physical And Chemical Properties Analysis

Manganese(II) Bis(trifluoromethanesulfonyl)imide is a solid at 20 degrees Celsius . It has a molecular weight of 615.2 g/mol . It is hygroscopic and should be stored under inert gas .

Scientific Research Applications

Aqueous Batteries

Manganese(II) Bis(trifluoromethanesulfonyl)imide: plays a crucial role in the development of high-performance aqueous batteries. It contributes to the understanding of charge-discharge redox mechanisms and the dynamic evolution of battery materials. This compound is involved in in-situ characterization techniques that help address issues like electrode material dissolution and dendrite growth .

Organometallic Chemistry

As an organometallic compound, it serves as a reagent, catalyst, and precursor material in various fields including thin film deposition, industrial chemistry, pharmaceuticals, and LED manufacturing . Its properties enable the creation of complex molecules and materials with specific functions.

Catalysis in Organic Synthesis

Manganese bis(trifluoromethanesulfonate): , another name for the compound, is used as a catalyst in organic synthesis. It facilitates oxidation reactions, epoxidation, and C-H activation, which are fundamental processes in creating a wide range of organic compounds .

Mechanism of Action

The presence of Mn 2+ ions triggers thermal decomposition of electrolyte .

Safety and Hazards

Manganese(II) Bis(trifluoromethanesulfonyl)imide causes severe skin burns and eye damage . It should not be inhaled, and protective clothing, gloves, and eye/face protection should be worn when handling it . If swallowed, do not induce vomiting .

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;manganese(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2F6NO4S2.Mn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWDGVNRIAAYMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Mn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F12MnN2O8S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

615.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Manganese(II) Bis(trifluoromethanesulfonyl)imide

CAS RN

207861-55-0
Record name Manganese(II) Bis(trifluoromethanesulfonyl)imide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Manganese(II) Bis(trifluoromethanesulfonyl)imide
Reactant of Route 2
Manganese(II) Bis(trifluoromethanesulfonyl)imide
Reactant of Route 3
Manganese(II) Bis(trifluoromethanesulfonyl)imide

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